molecular formula C15H13Cl2NO3 B5669323 N-(2,5-dichlorophenyl)-2,4-dimethoxybenzamide

N-(2,5-dichlorophenyl)-2,4-dimethoxybenzamide

Cat. No. B5669323
M. Wt: 326.2 g/mol
InChI Key: GPQXUEZYGMCCPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2,5-dichlorophenyl)-2,4-dimethoxybenzamide's synthesis involves acylation reactions, employing specific reactants and conditions to achieve the desired product. A related process for synthesizing a compound with similar functional groups involves the reaction of aminophenol with an acyl chloride in an appropriate solvent, characterized by spectroscopic methods such as NMR and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single-crystal X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry, especially regarding bond lengths, angles, and dihedral angles (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2,5-dichlorophenyl)-2,4-dimethoxybenzamide and related compounds can involve reductive chemistry, where the presence of nitro groups contributes to the molecule's reactivity under specific conditions, highlighting the potential for generating various derivatives through electron transfer reactions (Palmer et al., 1995).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-10-4-5-11(14(8-10)21-2)15(19)18-13-7-9(16)3-6-12(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQXUEZYGMCCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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